- SAR optimization studies on modified salicylamides as a potential treatment for acute myeloid leukemia through inhibition of the CREB pathwayBioorganic & Medicinal Chemistry Letters, 2019, 29(16), 2307-2315,
Cas no 978-62-1 (IMD-0354)

IMD-0354 structure
Produktname:IMD-0354
CAS-Nr.:978-62-1
MF:C15H8ClF6NO2
MW:383.672944068909
MDL:MFCD00218820
CID:834432
PubChem ID:24724513
IMD-0354 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- IMD-0354
- IMD 0354
- N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide
- IKK-2 Inhibitor V
- N-(3,5-Bis-trifluoromethylphenyl)-5-chloro-2-hydroxybenzamide
- IMD0354
- N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide
- 76145IS906
- Benzamide, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxy-
- Benzamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxy-
- CHILCFMQWMQVAL-UHFFFAOYSA-N
- IKK2 Inhibitor V
- Kinome_1864
- C15H8ClF6NO2
- MLS0
- 3′,5′-Salicyloxylidide, 5-chloro-α,α,α,α′,α′,α′-hexafluoro- (7CI, 8CI)
- N-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (ACI)
- IKK-2-inhibitor V
-
- MDL: MFCD00218820
- Inchi: 1S/C15H8ClF6NO2/c16-9-1-2-12(24)11(6-9)13(25)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6,24H,(H,23,25)
- InChI-Schlüssel: CHILCFMQWMQVAL-UHFFFAOYSA-N
- Lächelt: O=C(C1C(O)=CC=C(Cl)C=1)NC1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1
Berechnete Eigenschaften
- Genaue Masse: 383.01500
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 25
- Anzahl drehbarer Bindungen: 2
- Komplexität: 462
- Topologische Polaroberfläche: 49.3
- XLogP3: 6.2
Experimentelle Eigenschaften
- Dichte: 1.561
- Siedepunkt: 323.1°C at 760 mmHg
- Löslichkeit: Solubility: DMSO (5 mg/ml) or Ethanol (1 mg/ml).
- PSA: 49.33000
- LogP: 5.40850
- Sensibilität: Light Sensitive
IMD-0354 Sicherheitsinformationen
-
Symbol:
- Signalwort:Warning
- Gefahrenhinweis: H315-H319-H335
- Warnhinweis: P261-P305 + P351 + P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26; S36
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risikophrasen:R36/37/38
IMD-0354 Zolldaten
- HS-CODE:2924299090
- Zolldaten:
China Zollkodex:
2924299090Übersicht:
Andere zyklische Amide (einschließlich zyklischer Carbamate)(einschließlich ihrer Derivate sowie ihrer Salze). MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:30,0%
Deklarationselemente:
Produktname, Bauteilinhalt, Verwendung zu, Verpackung
Zusammenfassung:
299299090. andere zyklische Amide (einschließlich zyklische Carbamate) und ihre Derivate; Salze davon. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:30,0%
IMD-0354 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Ambeed | A232738-10mg |
N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide |
978-62-1 | 98% | 10mg |
$33.0 | 2025-02-20 | |
Ambeed | A232738-50mg |
N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide |
978-62-1 | 98% | 50mg |
$88.0 | 2025-02-20 | |
abcr | AB348569-50 mg |
IKK-2 Inhibitor V, 95%; . |
978-62-1 | 95% | 50mg |
€314.80 | 2022-03-25 | |
Ambeed | A232738-250mg |
N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide |
978-62-1 | 98% | 250mg |
$207.0 | 2025-02-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19902-5mg |
IMD 0354 |
978-62-1 | 98% | 5mg |
¥554.00 | 2023-09-09 | |
eNovation Chemicals LLC | D501887-50mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide |
978-62-1 | 98% | 50mg |
$495 | 2024-05-24 | |
TRC | I268650-100mg |
IMD 0354 |
978-62-1 | 100mg |
$ 580.00 | 2023-09-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I26700-5mg |
IMD-0354 |
978-62-1 | 98% | 5mg |
¥581.0 | 2023-09-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I129696-5mg |
IMD-0354 |
978-62-1 | ≥99% | 5mg |
¥144.90 | 2023-09-02 | |
TRC | I268650-50mg |
IMD 0354 |
978-62-1 | 50mg |
$ 339.00 | 2023-04-15 |
IMD-0354 Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 25 °C; 12 h, 25 °C
2.1 Solvents: Dichloromethane ; 18 h, 25 °C
2.2 Reagents: Water ; cooled
2.1 Solvents: Dichloromethane ; 18 h, 25 °C
2.2 Reagents: Water ; cooled
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Phosphorus trichloride Solvents: Toluene ; rt; 12 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
1.1 Reagents: Phosphorus oxychloride Solvents: Toluene ; rt; 12 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ; 30 - 60 min
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
1.1 Reagents: Phosphorus oxychloride Solvents: Toluene ; rt; 12 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ; 30 - 60 min
Referenz
- Novel formulations of 2-{[3,5-bis(trifluoromethyl)phenyl]carbamoyl}-4-chlorophenyl dihydrogen phosphateNovel prodrug saltsNovel salicylanilides from 4,5-dihalogenated salicylic acids: Synthesis, antimicrobial activity and cytotoxicityWorld Intellectual Property Organization, 2017, 25(4), 1524-1532,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 18 h, 25 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referenz
- SAR optimization studies on modified salicylamides as a potential treatment for acute myeloid leukemia through inhibition of the CREB pathwayBioorganic & Medicinal Chemistry Letters, 2019, 29(16), 2307-2315,
Herstellungsverfahren 4
Reaktionsbedingungen
Referenz
- Myc:trrap inhibitors and uses thereofAmide compound, and preparation method therefor and pharmaceutical use thereofCompounds and methods for potentiating colistin activity, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Phosphorus trichloride Solvents: Toluene ; rt; 6 h, 100 °C
1.2 Solvents: Methanol , Water ; 20 min, rt
1.3 Reagents: Boron tribromide Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
1.1 Reagents: Phosphorus trichloride Solvents: Toluene ; rt; 6 h, 100 °C
1.2 Reagents: Boron tribromide Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
1.2 Solvents: Methanol , Water ; 20 min, rt
1.3 Reagents: Boron tribromide Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
1.1 Reagents: Phosphorus trichloride Solvents: Toluene ; rt; 6 h, 100 °C
1.2 Reagents: Boron tribromide Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
Referenz
- Salicylamide derivatives and related methods as antiviral agents and their preparationStructure-Activity Relationship Studies on Diversified Salicylamide Derivatives as Potent Inhibitors of Human Adenovirus InfectionWorld Intellectual Property Organization, 2020, 63(6), 3142-3160,
IMD-0354 Raw materials
- Benzoyl chloride, 5-chloro-2-hydroxy-
- 5-Chloro-2-hydroxybenzoic acid
- 3,5-Di(trifluoromethyl)aniline
- 5-Chloro-2-methoxybenzoic acid
IMD-0354 Preparation Products
IMD-0354 Verwandte Literatur
-
Bianca Wiedemann,J?rn Weisner,Daniel Rauh Med. Chem. Commun. 2018 9 1249
-
Agnese C. Pippione,Antonella Federico,Alex Ducime,Stefano Sainas,Donatella Boschi,Alessandro Barge,Elisa Lupino,Marco Piccinini,Michael Kubbutat,Jean-Marie Contreras,Christophe Morice,Salam Al-Karadaghi,Marco L. Lolli Med. Chem. Commun. 2017 8 1850
-
3. Ceria nanoparticles promoted the cytotoxic activity of CD8+ T cells by activating NF-κB signalingShupei Tang,Lan Zhou,Zhenyu Liu,Ling Zou,Minglu Xiao,Chunji Huang,Zhunyi Xie,Haiyang He,Yanyan Guo,Yi Cao,Huang Huang,Xiaoping Wu,Dongwei Meng,Lilin Ye,Yuzhang Wu,Xiaochao Yang,Xinyuan Zhou Biomater. Sci. 2019 7 2533
-
Ri-Zhen Huang,Gui-Bin Liang,Mei-Shan Li,Yi-Lin Fang,Shi-Feng Zhao,Mei-Mei Zhou,Zhi-Xin Liao,Jing Sun,Heng-Shan Wang Med. Chem. Commun. 2019 10 584
-
Tianqi Wang,Jing Zhang,Teng Hou,Xiaolan Yin,Na Zhang Nanoscale 2019 11 13934
978-62-1 (IMD-0354) Verwandte Produkte
- 953259-61-5(N-(1-cyclopentylpiperidin-4-yl)methylbenzenesulfonamide)
- 2228915-62-4(2-fluoro-3-(piperidin-4-yloxy)pyridine)
- 1368038-00-9(2-amino-1,2,4triazolo1,5-apyridine-6-carbonitrile)
- 2551118-77-3(2-4-(2,2-difluoroethoxy)piperidin-1-ylacetic acid)
- 1807268-83-2(3-Chloromethyl-2-cyano-5-(difluoromethyl)phenylacetic acid)
- 2901099-71-4(3-Chloro-4-fluoro-3'-methyl-1,1'-biphenyl)
- 1804052-28-5(2-(4-Bromo-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 1116076-74-4(2-[(4-methoxyphenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one)
- 827001-36-5(N-(2,5-dimethylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide)
- 1805518-67-5(3-Bromo-5-Chloro-4-fluorophenol)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:978-62-1)IMD-0354

Reinheit:99%/99%
Menge:250mg/1g
Preis ($):206.0/575.0